molecular formula C12H10N2O2 B8211728 [4-(Pyridazin-3-yl)phenyl]acetic acid

[4-(Pyridazin-3-yl)phenyl]acetic acid

Cat. No.: B8211728
M. Wt: 214.22 g/mol
InChI Key: SDSQFFJVXKHJAQ-UHFFFAOYSA-N
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Description

[4-(Pyridazin-3-yl)phenyl]acetic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at the 1,2-positions) attached to a phenyl group, which is further linked to an acetic acid moiety via a methylene bridge.

Properties

IUPAC Name

2-(4-pyridazin-3-ylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)8-9-3-5-10(6-4-9)11-2-1-7-13-14-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQFFJVXKHJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyridazin-3-yl)phenyl]acetic acid typically involves the formation of the pyridazine ring followed by its attachment to the phenylacetic acid moiety. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of pyridazine derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Pyridazin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

[4-(Pyridazin-3-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [4-(Pyridazin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

Compound Name Core Structure Substituents Key Differences Reference
[1-(6-Chloropyridazin-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid Pyridazine + pyrazole Chloro, dimethylpyrazole Pyrazole ring inserted between pyridazine and acetic acid
[4-{[4-(3-Chlorophenyl)-6-cyclopropyl-1,3,5-triazin-2-yl]amino}phenyl]acetic acid Triazine + phenyl Chlorophenyl, cyclopropyltriazine Pyridazine replaced with triazine; cyclopropyl substituent
4-(4-Fluorophenyl)-1-piperazinylacetic acid Piperazine + naphthyl Fluorophenyl, naphthyl Pyridazine replaced with piperazine; naphthyl group
2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid Piperazine + pyridine Dioxo, pyridinyl Additional dioxo groups; pyridine substituent

Structural Insights:

  • Heterocycle Variations : Replacement of pyridazine with triazine (), piperazine (), or pyridine () alters electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase acidity of the acetic acid moiety, while bulky groups (e.g., naphthyl in ) may hinder solubility.

Physicochemical Properties

Property This compound (Estimated) [1-(6-Chloropyridazin-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 4-(4-Fluorophenyl)-1-piperazinylacetic acid
Molecular Formula C₁₂H₁₁N₂O₂ (hypothetical) C₁₁H₁₁ClN₄O₂ C₂₂H₂₀FN₃O₂
Molecular Weight ~233.23 g/mol 278.69 g/mol 377.41 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) 2.1 (higher due to chloro) 3.8 (high due to naphthyl)
Solubility Moderate in polar solvents Low (chloro group reduces polarity) Very low (bulky aromatic group)

Notes:

  • The naphthyl group in significantly increases hydrophobicity, reducing aqueous solubility compared to the phenyl analog.
  • Chlorine substituents () enhance metabolic stability but may introduce toxicity risks .

Common Strategies:

Pyridazine Functionalization: As seen in , pyridazinone derivatives are synthesized via nucleophilic substitution (e.g., reaction of 3,6-dichloropyridazine with piperazine derivatives).

Acetic Acid Coupling : Introduction of the acetic acid group often involves alkylation (e.g., using ethyl bromoacetate in ) or hydrazide condensation ().

Heterocycle Replacement : Piperazine-containing analogs (e.g., ) are synthesized via SNAr reactions, while triazine derivatives () require cyclocondensation of nitriles.

Challenges:

  • Steric hindrance from bulky substituents (e.g., naphthyl in ) may reduce reaction yields.

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